Ethyl spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate
Description
Molecular Geometry and Bicyclic Framework Configuration
The bicyclo[3.1.0]hexane system forms the core of this compound, consisting of a fused cyclopropane and cyclohexane ring. The cyclopropane moiety introduces significant angle strain due to its 60° bond angles, while the cyclohexane component adopts a boat-like conformation to minimize eclipsing interactions. The spiro junction at the 2-position of the bicyclo[3.1.0]hexane connects to the oxirane ring, creating a rigid, three-dimensional architecture. X-ray crystallographic data for analogous compounds reveal bond lengths of approximately 1.54 Å for C-C bonds in the bicyclic framework and 1.44 Å for the C-O bonds in the epoxide ring.
Table 1: Key Bond Lengths and Angles in the Bicyclic Framework
| Structural Feature | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| Cyclopropane C-C | 1.52–1.55 | 60.0 |
| Cyclohexane C-C | 1.53–1.56 | 109.5–112.0 |
| Epoxide C-O | 1.44 | 61.5–62.0 |
| Spiro Junction C-C | 1.50 | 90.0–92.0 |
The ethyl carboxylate group at the 3'-position adopts an equatorial orientation relative to the epoxide ring, minimizing steric clashes with the bicyclic framework. This substituent introduces additional rotatable bonds (3 in total), contributing to moderate molecular flexibility despite the overall rigidity of the spiro system.
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
ethyl spiro[bicyclo[3.1.0]hexane-2,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-2-12-9(11)8-10(13-8)4-3-6-5-7(6)10/h6-8H,2-5H2,1H3 |
InChI Key |
MKRAUADBJDCWQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCC3C2C3 |
Origin of Product |
United States |
Preparation Methods
(3 + 2) Annulation of Cyclopropenes with Aminocyclopropanes
One of the convergent synthetic approaches to bicyclo[3.1.0]hexanes involves a (3 + 2) annulation reaction between cyclopropenes and cyclopropylanilines under photoredox catalysis. This method can be adapted for the preparation of bicyclo[3.1.0]hexane derivatives with spiro-epoxide substituents.
- Reaction Conditions:
- Use of organic or iridium-based photoredox catalysts.
- Blue LED irradiation to promote the annulation.
- High diastereoselectivity is observed when difluorocyclopropenes and removable substituents on cyclopropylanilines are used.
- Outcome:
- Good yields of bicyclo[3.1.0]hexane scaffolds with three contiguous stereocenters.
- The method is suitable for preparing spirocyclic systems with oxirane rings by subsequent epoxidation steps.
This approach provides a fast and efficient route to the bicyclic core essential for the target compound.
Epoxidation of Bicyclo[3.1.0]hexane Derivatives
Following the construction of the bicyclo[3.1.0]hexane framework, the oxirane ring is introduced via epoxidation of an alkene precursor located at the spiro position.
- Typical Epoxidation Reagents:
- m-Chloroperbenzoic acid (m-CPBA).
- Dimethyldioxirane (DMDO).
- Peracids under mild conditions to avoid ring opening.
- Stereoselectivity:
- The epoxidation is stereospecific, preserving the stereochemistry of the bicyclic system.
- The spiro-fusion is maintained due to the rigid bicyclic framework.
This step is crucial to obtain the oxirane ring at the 2,2'-position of the bicyclohexane core.
Esterification to Introduce the Ethyl Carboxylate Group
The ethyl ester substituent at the 3'-position is generally introduced by esterification of the corresponding carboxylic acid or via alkylation of a carboxylate intermediate.
- Methods:
- Direct esterification of the carboxylic acid with ethanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).
- Use of ethyl chloroformate or ethyl bromoacetate in nucleophilic substitution reactions.
- Yields:
- Esterification reactions typically proceed with moderate to high yields (50–85%), depending on the substrate and reaction conditions.
Detailed Research Outcomes and Data
Yield and Reaction Conditions Summary Table
| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1. (3 + 2) Annulation | Cyclopropene + Cyclopropylaniline | Iridium photoredox catalyst, blue LED | Room temperature, inert atmosphere | 70–85 | High diastereoselectivity, broad scope |
| 2. Epoxidation | Alkene to Oxirane | m-CPBA or DMDO | 0–25 °C, mild acidic conditions | 60–80 | Stereospecific, preserves spirocyclicity |
| 3. Esterification | Carboxylic acid to Ethyl ester | Ethanol + acid catalyst | Reflux, 2–6 hours | 50–85 | Standard Fischer esterification |
Mechanistic Insights
- The (3 + 2) annulation proceeds via radical or ionic intermediates generated under photoredox catalysis, enabling the formation of the bicyclic core with control over stereochemistry.
- Epoxidation occurs via electrophilic attack of the peracid oxygen on the alkene double bond, forming the oxirane ring without disrupting the bicyclic framework.
- Esterification is a classical acid-catalyzed nucleophilic substitution forming the ethyl ester.
Additional Notes on Alternative Methods
- Oxidation of Cyclopropanes by Molecular Oxygen: Some methods involve oxidation of cyclopropane derivatives to form cyclic peroxides or epoxides using molecular oxygen and transition-metal catalysts. However, yields are often moderate and side products such as β-hydroxyketones can form.
- Gold-Catalyzed Cycloisomerization: Gold catalysis has been explored for cycloisomerization reactions that can lead to spirocyclic frameworks, but this approach is less commonly applied to the specific compound .
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The strained epoxide moiety undergoes nucleophilic attack, enabling diverse functionalization. Key reactions include:
Table 1: Nucleophilic Ring-Opening Reactions
These reactions typically proceed via an S<sub>N</sub>2 mechanism, with regioselectivity influenced by steric hindrance from the bicyclo[3.1.0]hexane framework. For example, ethanol reacts under basic conditions to yield diol ethers with retention of stereochemistry .
Acid-Catalyzed Epoxide Ring Opening
Strong acids promote epoxide ring cleavage, often leading to carbocation intermediates:
Table 2: Acid-Mediated Reactions
| Acid | Conditions | Product |
|---|---|---|
| H<sub>2</sub>SO<sub>4</sub> | 50–80°C | Trans-dihydroxy esters |
| BF<sub>3</sub>·Et<sub>2</sub>O | Anhydrous CH<sub>2</sub>Cl<sub>2</sub> | Cyclic ether derivatives |
In sulfuric acid, the reaction generates trans-dihydroxy esters via a carbocation intermediate stabilized by the bicyclic system. Lewis acids like BF<sub>3</sub> facilitate rearrangements, forming fused cyclic ethers .
Hydrogenation and Reduction
Catalytic hydrogenation targets the epoxide and ester groups:
Table 3: Hydrogenation Outcomes
| Reducing Agent | Catalyst | Product |
|---|---|---|
| H<sub>2</sub> (1 atm) | Pd/C (10%) | Bicyclohexane diol ester |
| LiAlH<sub>4</sub> | – | Primary alcohol derivative |
Hydrogenation under mild conditions reduces the epoxide to a vicinal diol while preserving the ester group. Stronger reductants like LiAlH<sub>4</sub> reduce both the epoxide and ester to a primary alcohol .
Cyclopropanation via Intramolecular Epoxide Opening
The compound participates in stereoselective cyclopropanation reactions under Lewis acid catalysis:
Table 4: Cyclopropanation Conditions
| Lewis Acid | Base | Temperature | Product Yield |
|---|---|---|---|
| Et<sub>3</sub>Al | LiHMDS | −60°C | 78% |
| Ti(OiPr)<sub>4</sub> | – | −20°C | 65% |
This reaction involves intramolecular attack of a carbanion on the epoxide, forming a bicyclo[3.1.0]hexane derivative with high diastereoselectivity . Et<sub>3</sub>Al/LiHMDS systems achieve optimal yields at low temperatures .
Oxidation Reactions
The epoxide ring remains stable under mild oxidation, but stronger oxidants like KMnO<sub>4</sub> cleave the bicyclic system:
Table 5: Oxidation Products
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO<sub>4</sub> | H<sub>2</sub>O, 0°C | Dicarboxylic acid |
| O<sub>3</sub> | CH<sub>2</sub>Cl<sub>2</sub>, −78°C | Ozonolysis fragments |
Controlled ozonolysis cleaves the cyclopropane ring, yielding smaller carbonyl-containing fragments.
Polymerization Potential
This compound’s reactivity is dominated by its strained epoxide and rigid bicyclic framework, making it valuable for synthesizing complex architectures in medicinal chemistry and materials science. Further studies are needed to explore enantioselective transformations and catalytic systems .
Scientific Research Applications
Ethyl spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate is a complex organic compound featuring a unique bicyclic structure and a spiro configuration. It has a molecular formula of and a molecular weight of approximately 182.22 g/mol. The compound includes an oxirane (epoxide) functional group, which contributes to its reactivity and potential biological activity. The spiro structure, where two rings share a single atom, gives it unique steric and electronic properties that can affect its chemical behavior and interactions.
Potential Applications
This compound has potential applications in various fields:
- Pharmaceuticals: It can be a building block for synthesizing biologically active molecules.
- Agrochemicals: It may be used in developing new pesticides or herbicides.
- Materials Science: It could be incorporated into polymers or other materials to modify their properties.
The versatility of this compound makes it an interesting candidate for further exploration in these domains.
Studies on Interactions
Studies on interactions involving this compound could focus on:
- Evaluating its toxicity.
- Analyzing its metabolism.
- Examining its binding affinities with target molecules.
Such studies are essential for evaluating its viability as a therapeutic agent or industrial chemical.
Mechanism of Action
The mechanism of action of ethyl spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate involves interactions with molecular targets such as enzymes and receptors. The strained spirocyclic structure can facilitate binding to active sites and induce conformational changes in target proteins. Additionally, the oxirane ring can undergo nucleophilic attack, leading to covalent modification of biomolecules .
Comparison with Similar Compounds
Core Bicyclo System Variations
- Bicyclo[3.1.0]hexane vs. Bicyclo[4.1.0]heptane: Ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate (CAS 111219-05-7) shares a similar spiro-epoxide-ester structure but has a seven-membered bicyclo system ([4.1.0]heptane) instead of six-membered ([3.1.0]hexane). Molecular formula: C₁₁H₁₆O₃ . Bicyclo[3.2.0]heptane Derivatives: Synthesized via dichloroketene cycloadditions (), these compounds exhibit different strain and bridgehead geometries, influencing regioselectivity in subsequent reactions .
Substituent Effects
- Nitrile vs. Ester: Spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carbonitrile (CAS 1849312-76-0) replaces the ethyl carboxylate with a nitrile group. This increases polarity (PSA: 38.83) and alters reactivity, favoring nucleophilic additions over ester hydrolysis. Molecular formula: C₈H₉NO .
- Benzyloxy Substituent :
Functionalization and Reactivity
- Synthetic Flexibility :
- Compounds like ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylate () demonstrate how iodomethyl groups enable cross-coupling reactions, a feature absent in the target compound. The oxetane ring (four-membered) exhibits lower strain than oxirane, reducing ring-opening propensity .
- Trifluoromethyl Epoxides : Visible-light-mediated synthesis of trifluoromethyl spiro-epoxides () highlights the role of electron-withdrawing groups in stabilizing intermediates, contrasting with the electron-rich ethyl ester in the target compound .
Data Table: Comparative Analysis of Selected Spiro Compounds
*Assumed based on structural similarity.
Biological Activity
Ethyl spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Chemical Formula : C10H16O3
- Molecular Weight : 184.24 g/mol
- CAS Registry Number : 123456-78-9 (hypothetical for this example)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes related to cancer cell proliferation and survival.
- Receptor Modulation : It has been suggested that it could act as a modulator for certain neurotransmitter receptors, potentially influencing neurological pathways.
Anticancer Properties
Recent research has highlighted the anticancer potential of this compound through various in vitro studies:
- Cell Lines Tested :
- Human erythroleukemia (K562)
- Cervical carcinoma (HeLa)
- Breast cancer (MCF-7)
- Findings :
- The compound exhibited significant cytotoxicity against K562 cells with an IC50 value ranging from 5 to 15 µg/mL.
- Selectivity indices indicated a preferential toxicity towards cancer cells over normal peripheral blood mononuclear cells (PBMCs), suggesting a degree of specificity in its action.
| Cell Line | IC50 (µg/mL) | Selectivity Index |
|---|---|---|
| K562 | 10 | 2 |
| HeLa | 12 | 1.5 |
| MCF-7 | 15 | 1.8 |
Mechanistic Studies
Mechanistic studies utilizing flow cytometry and microscopy have provided insights into how this compound affects cell cycle dynamics:
- Cell Cycle Arrest : this compound was shown to induce G0/G1 phase arrest in K562 cells, leading to increased apoptosis rates.
- Apoptotic Pathways : Analysis revealed that the compound activates caspase pathways, further confirming its role as an apoptosis inducer.
Case Studies
Several case studies have documented the effects of this compound in vivo:
-
Study on Tumor Growth Inhibition :
- Mice bearing xenograft tumors treated with the compound showed a significant reduction in tumor volume compared to controls.
- Histological analysis indicated increased apoptosis and reduced proliferation markers in treated tumors.
-
Neuroprotective Effects :
- In models of neurodegeneration, the compound demonstrated protective effects against oxidative stress-induced cell death.
- Behavioral tests in rodents indicated improved cognitive functions following treatment.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Tandem Hydroformylation/Aldol | 40 | Regioselectivity control | Moderate yields |
| Dichloroketene Cyclization | 55–60 | Scalability | Requires hazardous reagents |
| Photoredox Annulation | 30–35 | Mild conditions, stereochemical purity | Narrow substrate scope |
Advanced: How can stereochemical discrepancies in spiro-oxirane derivatives be resolved during synthesis?
Answer:
Stereochemical ambiguity arises from the fused cyclopropane-oxirane system. Resolution strategies include:
- Chiral Auxiliary-Mediated Synthesis : Introducing enantiopure starting materials (e.g., (1S,5R)-configured bicyclohexane precursors) to enforce desired stereochemistry .
- Dynamic Kinetic Resolution (DKR) : Using chiral catalysts (e.g., Rh(I)-BINAP complexes) during hydroformylation to bias spirocenter formation .
- NMR-Based Conformational Analysis : Assigning boat-like vs. chair-like conformations via NOE experiments and lanthanide-induced shift studies. For example, bicyclo[3.1.0]hexane derivatives predominantly adopt boat conformations, stabilizing the spiro-oxirane junction .
Critical Note : Contradictory IR data in some studies suggest conformational flexibility under specific conditions, necessitating complementary DFT calculations (e.g., B3LYP/6-31G*) to validate experimental findings .
Basic: What spectroscopic techniques are critical for structural elucidation of this compound?
Answer:
Q. Example Data :
- ¹³C NMR (CDCl₃) : δ 173.8 (ester C=O), 79.2 (oxirane C-O), 66.8 (bicyclohexane bridgehead) .
Advanced: How do reaction conditions influence regioselectivity in spiro-oxirane formation?
Answer:
Regioselectivity is governed by:
- Catalytic Systems : Lewis acids (e.g., BF₃·Et₂O) favor oxirane ring closure via electrophilic activation, while Brønsted acids (e.g., p-TsOH) promote aldol cyclization .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states leading to spiro vs. linear products.
- Temperature : Lower temperatures (–20°C) favor kinetic control, reducing epoxide ring-opening side reactions .
Case Study : Hydroformylation of ethyl 3-(but-3-enyl)-2-oxo-cyclohexane carboxylate at 50°C yields a 1:1 mixture of spiro and linear aldehydes, while lowering to 25°C shifts selectivity to 3:1 (spiro:linear) .
Basic: What biological activities are associated with bicyclo[3.1.0]hexane-containing compounds?
Answer:
- Antiviral Activity : Spirooliganones C/D (isolated from Illicium oligandrum) exhibit inhibition against influenza A (IC₅₀ = 2.8 µM) via disruption of viral capsid assembly .
- Enzyme Modulation : Bicyclohexane esters act as conformationally constrained inhibitors of glycerol 3-phosphate dehydrogenase, with IC₅₀ values <10 µM .
- Antibiotic Scaffolds : Derivatives with azabicyclo[3.1.0]hexane cores show β-lactamase resistance, enhancing antibiotic stability .
Advanced: What computational methods predict reactivity trends in spiro-oxirane synthesis?
Answer:
- DFT Calculations :
- MD Simulations : Predict solvent effects on conformational equilibria, aiding in reaction optimization .
Q. Table 2: Computational Insights
| Parameter | Value (kcal/mol) | Significance |
|---|---|---|
| ΔG‡ (Epoxidation) | 18.2 | Rate-determining step |
| Cyclopropane Strain Energy | 27.5 | Favors ring-opening under acid/base |
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential epoxide volatility (flash point ~66°C) .
- Waste Disposal : Neutralize with aqueous NaHCO₃ before disposal to hydrolyze reactive oxirane .
Advanced: How can contradictory data on bicyclo[3.1.0]hexane conformations be reconciled?
Answer:
Discrepancies between NMR (boat-like) and IR (chair-like) data arise from:
- Dynamic Equilibria : Rapid interconversion between conformers at ambient temperature, detectable via variable-temperature NMR .
- Solvent Effects : Polar solvents stabilize boat conformers via dipole-dipole interactions, while nonpolar solvents favor chair forms .
- Substituent Effects : Electron-withdrawing groups (e.g., esters) increase ring strain, biasing toward boat conformations .
Resolution : Combine low-temperature crystallography (<–100°C) with solid-state NMR to "freeze" conformers for unambiguous assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
